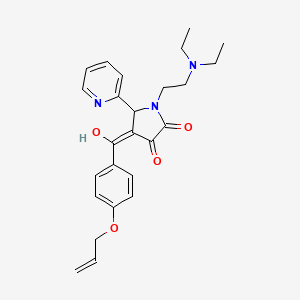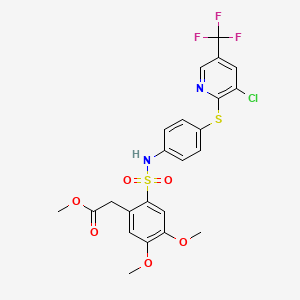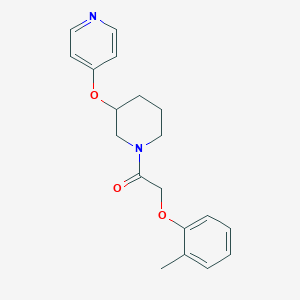
1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogen-Bonding Patterns in Enaminones
Research on compounds similar to the specified chemical, such as enaminones, has revealed insights into hydrogen-bonding patterns. Studies show bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups, which lead to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. These findings suggest potential applications in designing molecular structures with specific bonding characteristics for chemical synthesis or pharmaceutical research (Balderson et al., 2007).
Microwave-Assisted Synthesis and Antibacterial Activity
Microwave-assisted synthesis involving piperidine and related structures demonstrates the efficiency of this method in producing compounds with potential antibacterial properties. The reaction of piperidine with various compounds under microwave irradiation has led to the creation of new compounds, which were then evaluated for their antibacterial activity. This highlights the role of such compounds in developing new antimicrobial agents (Merugu et al., 2010).
Synthesis of Building-Blocks for Crown Ethers
The development of building blocks for the synthesis of functionalized crown ethers, utilizing pyridine and piperidine derivatives, underlines the significance of these compounds in creating macrocyclic hosts. These hosts can be used in molecular recognition studies, which are fundamental in supramolecular chemistry and have implications in sensing, separation, and catalysis (Nawrozkij et al., 2014).
Corrosion Inhibition on Mild Steel
Research on Schiff base complexes containing pyridine units has demonstrated their effectiveness in corrosion inhibition on mild steel in acidic environments. This application is crucial in industrial maintenance and the protection of infrastructure, suggesting potential uses of related compounds in corrosion prevention strategies (Das et al., 2017).
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-15-5-2-3-7-18(15)23-14-19(22)21-12-4-6-17(13-21)24-16-8-10-20-11-9-16/h2-3,5,7-11,17H,4,6,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYYMCNVBSBZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2835064.png)
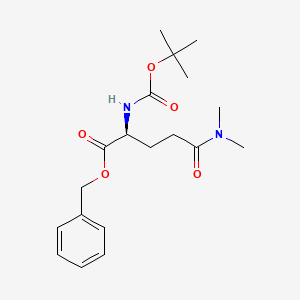

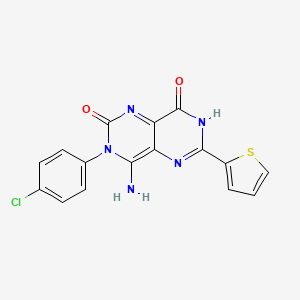
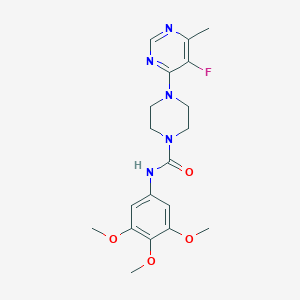
![(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2835072.png)
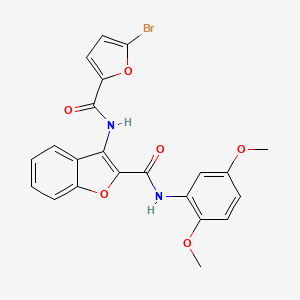
![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile](/img/structure/B2835075.png)
![2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2835076.png)
![2-({2-[benzyl(methyl)amino]phenyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2835079.png)

![1-[4-(4-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2835082.png)
